N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide: is a complex organic compound that features a piperidine ring substituted with a 3-fluorophenylmethyl group and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-fluorophenylmethyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the Cyclopropanesulfonamide Moiety: The final step involves the sulfonation of the cyclopropane ring followed by the attachment of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
Uniqueness
N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S/c16-13-3-1-2-12(10-13)11-18-8-6-14(7-9-18)17-21(19,20)15-4-5-15/h1-3,10,14-15,17H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUFHARLINWHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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